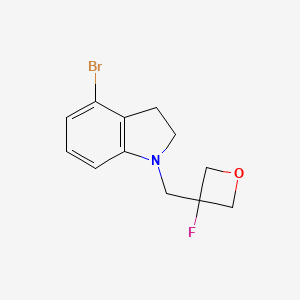
4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline typically involves the following steps:
Bromination: The starting material, indoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Fluorooxetane Introduction: The 3-fluorooxetane moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxetane precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The final step involves the methylation of the intermediate compound to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives of the indoline ring.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s indoline core allows it to interact with various biological macromolecules, influencing cellular processes.
Comparison with Similar Compounds
4-Bromoindoline: Lacks the fluorooxetane moiety, resulting in different reactivity and biological activity.
1-((3-Fluorooxetan-3-yl)methyl)indoline: Lacks the bromine atom, affecting its chemical properties and applications.
4-Fluoro-1-((3-fluorooxetan-3-yl)methyl)indoline: Contains a fluorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 4-Bromo-1-((3-fluorooxetan-3-yl)methyl)indoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and exploration in various scientific fields.
Properties
Molecular Formula |
C12H13BrFNO |
|---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
4-bromo-1-[(3-fluorooxetan-3-yl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C12H13BrFNO/c13-10-2-1-3-11-9(10)4-5-15(11)6-12(14)7-16-8-12/h1-3H,4-8H2 |
InChI Key |
RQKNJXWISULEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)CC3(COC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



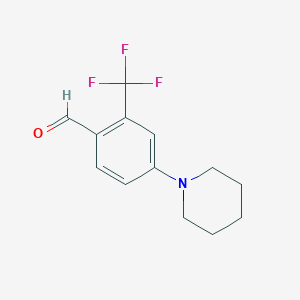
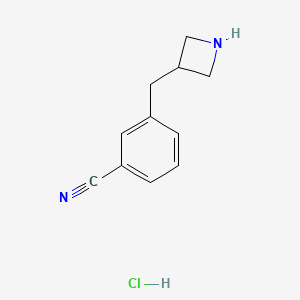
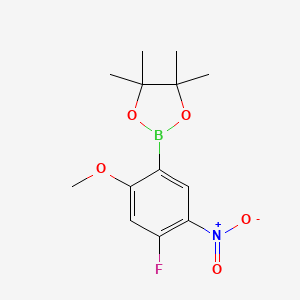
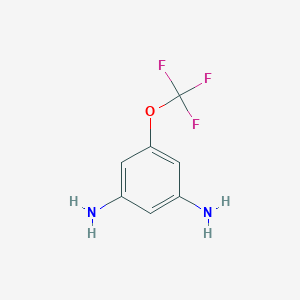

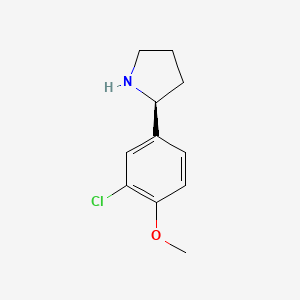

![(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12983883.png)


![6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12983904.png)
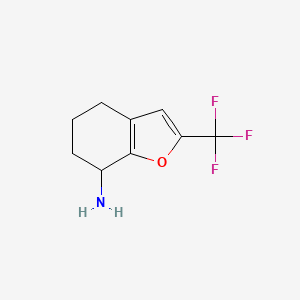
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
